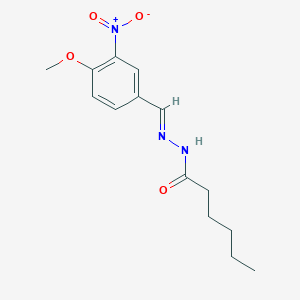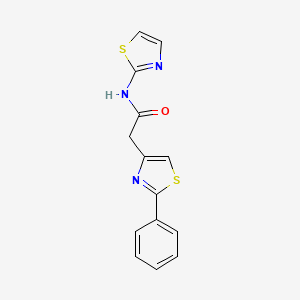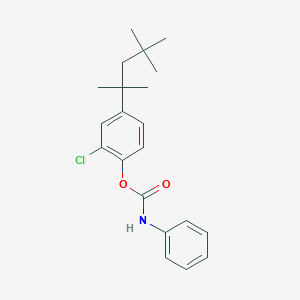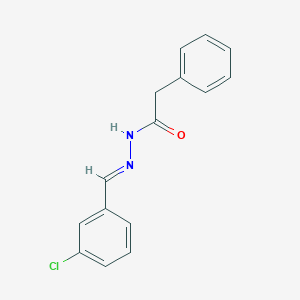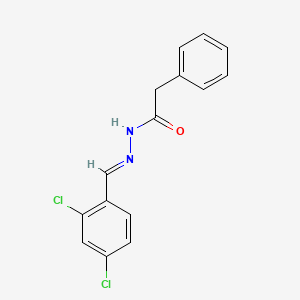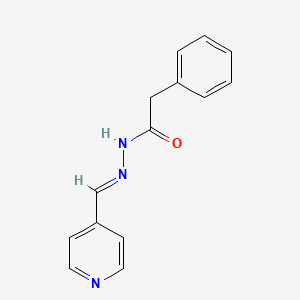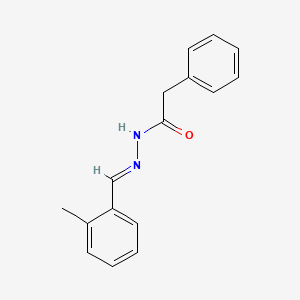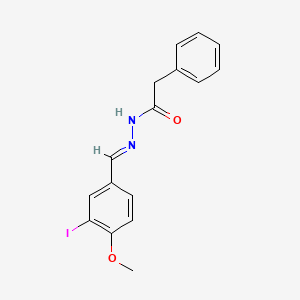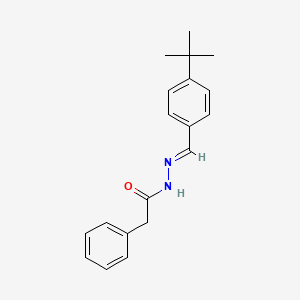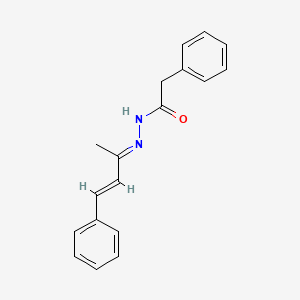
N'-(1-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide
Vue d'ensemble
Description
N'-(1-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide, commonly known as MPH, is a chemical compound that has been widely used in scientific research due to its unique properties. MPH is a hydrazone derivative of acetophenone, which has been synthesized through various methods.
Mécanisme D'action
MPH has been shown to exhibit various biological activities, including antioxidant, antitumor, and anti-inflammatory activities. The mechanism of action of MPH is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects
MPH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. Additionally, MPH has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MPH has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a starting material for the synthesis of other hydrazone derivatives. Additionally, MPH has been shown to have various biological activities, which make it a useful compound for investigating the mechanisms of action of other compounds.
However, there are also some limitations to the use of MPH in lab experiments. It has been shown to have low solubility in water, which can limit its use in biological assays. Additionally, the mechanism of action of MPH is not fully understood, which can limit its use in investigating specific biological pathways.
Orientations Futures
For the use of MPH include investigating its use as a therapeutic agent and further understanding its mechanism of action.
Applications De Recherche Scientifique
MPH has been widely used in scientific research due to its unique properties. It has been used as a ligand for transition metal complexes, which has been investigated for their biological activities. Additionally, MPH has been used as a fluorescent probe for the detection of metal ions in biological samples. It has also been used as a starting material for the synthesis of other hydrazone derivatives, which have been investigated for their biological activities.
Propriétés
IUPAC Name |
2-phenyl-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-15(12-13-16-8-4-2-5-9-16)19-20-18(21)14-17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,20,21)/b13-12+,19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOFKEUQTJWQNF-RUWPHTKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC=C1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



